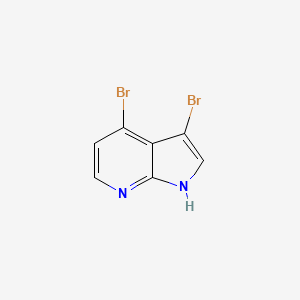

3,4-Dibromo-7-azaindole

Description

Significance of 7-Azaindole (B17877) as a Privileged Scaffold in Drug Discovery and Development

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple, diverse biological targets. The 7-azaindole core is widely recognized as such a structure, prized for its ability to modulate physicochemical and pharmacological properties. pharmablock.comscielo.brresearchgate.net The introduction of a nitrogen atom into the indole (B1671886) ring system can enhance binding affinity, solubility, and metabolic stability, making it a valuable modification in drug optimization strategies. mdpi.com

The 7-azaindole scaffold has proven particularly effective in the design of protein kinase inhibitors. mdpi.comdepositolegale.it Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. jst.go.jp The 7-azaindole moiety is an excellent "hinge-binder"; its pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group serves as a hydrogen bond donor. depositolegale.itjst.go.jpnih.gov This allows it to form two crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, mimicking the interaction of adenine (B156593) in ATP. pharmablock.comscielo.br

This property has been successfully exploited in the development of several anticancer drugs. ijper.org A prominent example is Vemurafenib , a B-RAF kinase inhibitor approved for the treatment of melanoma. depositolegale.itjst.go.jpnih.gov Another is Pexidartinib , a CSF1R kinase inhibitor used to treat tenosynovial giant cell tumors. scielo.br The success of these drugs underscores the immense potential of the 7-azaindole framework in creating potent and selective kinase inhibitors for oncology. scielo.bracs.org

The rise of 7-azaindole as a key scaffold in pharmaceuticals is closely linked to the advent of fragment-based drug discovery (FBDD). pharmablock.comresearchgate.net This approach involves screening small, low-complexity molecules (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The simple 7-azaindole structure was identified as a highly effective fragment for kinase binding, leading to groundbreaking drugs like Vemurafenib. jst.go.jpnih.gov Over the past few decades, numerous synthetic methodologies have been developed to construct and functionalize the 7-azaindole core, making a wide array of derivatives accessible for drug discovery programs. researchgate.netnih.govorganic-chemistry.orgrsc.org This has cemented its status as a versatile and prominent fragment in modern pharmaceutical innovation. researchgate.netresearchgate.net

The Unique Role of Halogenation in Azaindole Functionalization

Halogenation is a powerful tool in synthetic organic chemistry, and it plays a particularly unique role in the functionalization of heterocyclic systems like 7-azaindole. thieme-connect.comnih.gov The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the scaffold provides synthetic handles for further molecular elaboration.

Halogenated azaindoles are valuable intermediates because the halogen atoms can be readily replaced or used in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. nih.govthieme-connect.comresearchgate.net This allows for the precise installation of diverse aryl, alkyl, and alkyne groups, enabling chemists to systematically explore the structure-activity relationships of a compound series. researchgate.netacs.org For example, a bromo- or iodo-substituted azaindole can be coupled with a wide range of boronic acids to generate libraries of novel compounds for biological screening. thieme-connect.comacs.org This synthetic flexibility is crucial for the optimization of lead compounds in drug discovery.

Controlling the position of halogenation (regioselectivity) is critical when functionalizing complex molecules like azaindoles. The electronic nature of the fused pyrrole and pyridine rings dictates the reactivity of each position. thieme-connect.com For electrophilic substitution, the C3 position of the electron-rich pyrrole ring is generally the most reactive site. thieme-connect.comthieme-connect.com

Researchers have developed various methods to achieve highly regioselective halogenation. One practical method involves the use of copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature, which has been shown to be highly effective for the C3-bromination of various azaindoles. thieme-connect.com Other approaches utilize different reagents and strategies, such as N-iodosuccinimide or employing N-oxides to direct halogenation to otherwise less reactive positions on the pyridine ring. pitt.eduacs.orgrsc.org

The following table summarizes the results of a study on the regioselective bromination of various azaindole isomers using copper(II) bromide, demonstrating the consistent and high-yielding nature of C3-bromination.

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Azaindole | 3-Bromo-4-azaindole | 80 |

| 2 | 5-Azaindole | 3-Bromo-5-azaindole | 75 |

| 3 | 6-Azaindole | 3-Bromo-6-azaindole | 78 |

| 4 | 7-Azaindole | 3-Bromo-7-azaindole | 79 |

| Data sourced from a study on regioselective bromination of azaindoles. thieme-connect.com |

Detailed Research Findings on 3,4-Dibromo-7-azaindole

While halogenation is often used to create synthetic intermediates, specific halogenated compounds can themselves possess unique and potent biological activities. This compound (B-AZ) is a prime example of such a molecule. nih.govoup.com

Previously, this compound had no reported biological or biochemical activities. nih.gov However, recent research using a chemical screening approach identified it as a modulator of the circadian clock in the plant Arabidopsis thaliana. nih.govoup.com The study found that B-AZ treatment significantly lengthened the circadian period. nih.gov

Further investigation into its mechanism of action revealed that this compound functions as an inhibitor of the Casein Kinase 1 (CK1) family of enzymes. nih.govdntb.gov.ua In the plant's circadian system, CK1 is responsible for phosphorylating key clock proteins (PRR5 and TOC1), marking them for degradation. nih.gov By inhibiting CK1, B-AZ causes these proteins to accumulate, which in turn represses the expression of core clock genes and lengthens the circadian rhythm. nih.govoup.com A docking study suggested that B-AZ interacts with the ATP-binding pocket of CK1. nih.gov

The importance of the dibromo substitution pattern was highlighted by structure-activity relationship studies. Analogs with fewer bromine atoms, such as 7-azaindole , 3-bromo-7-azaindole , and 4-bromo-7-azaindole , showed very weak or no period-lengthening effect and had significantly reduced CK1 inhibitory activity. oup.com This indicates that both bromine atoms are essential for its biological function. oup.com

The table below details the effect of this compound and its analogs on the circadian period of Arabidopsis thaliana.

| Compound | Concentration (µM) | Period Length (hours) |

| DMSO (Control) | - | ~24.5 |

| This compound | 50 | ~27.5 |

| 3-Bromo-7-azaindole | 80 | ~25.5 |

| 4-Bromo-7-azaindole | 80 | ~24.5 |

| 7-Azaindole | 80 | ~24.5 |

| Data adapted from research on the modulation of the Arabidopsis circadian clock. oup.com |

These findings identify this compound as a novel and structurally simple CK1 inhibitor, providing a valuable chemical tool for studying circadian biology. oup.com

Rationale for Focused Research on this compound

Within the broad family of azaindole derivatives, this compound (also referred to as B-AZ) has emerged as a compound of specific interest. oup.com Its importance stems not only from its novel biological activities but also from its significant potential as a versatile building block in synthetic chemistry. The strategic placement of two bromine atoms on the core heterocyclic structure provides a unique platform for chemical exploration and functionalization, making it a valuable tool for both medicinal chemistry and the broader field of advanced heterocyclic chemistry. mdpi.comuni-muenchen.de

The presence of two halogen atoms at the C3 and C4 positions makes this compound a highly valuable intermediate for the synthesis of polysubstituted 7-azaindoles. Halogenated aromatic and heteroaromatic rings are well-established precursors for a wide array of metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the precise and controlled introduction of diverse chemical moieties, which is a cornerstone of modern drug discovery and materials science.

The differential reactivity of the bromine atoms could potentially allow for selective, stepwise functionalization, further increasing the compound's synthetic utility. This capability enables the generation of extensive libraries of novel polysubstituted 7-azaindoles for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates. pharmablock.com For instance, 3,4-disubstituted-7-azaindoles have been investigated as inhibitors of AXL, a receptor tyrosine kinase involved in cancer cell proliferation. nih.gov The ability to systematically modify the substituents at the 3- and 4-positions using this compound as a starting material is therefore a powerful strategy for developing new therapeutic agents.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage/Substituent |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents (e.g., Boronic acids, Boronic esters) | Palladium (e.g., Pd(PPh₃)₄) + Base | Aryl, Heteroaryl, Alkyl, Alkenyl groups |

| Sonogashira Coupling | Terminal Alkynes | Palladium (e.g., PdCl₂(PPh₃)₂) + Copper(I) salt | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines (Primary, Secondary) | Palladium or Copper + Ligand + Base | Amino groups (C-N bond formation) |

| Heck Coupling | Alkenes | Palladium catalyst + Base | Alkenyl groups |

| Stille Coupling | Organostannanes | Palladium catalyst | Various Carbon-based groups |

The study of this compound contributes significantly to the fundamental understanding of advanced heterocyclic chemistry. Investigating the reactivity of this di-halogenated system provides insights into the electronic properties of the 7-azaindole nucleus and how they are modulated by multiple electron-withdrawing substituents. pitt.edu The regioselectivity of substitution reactions on this scaffold is a complex interplay between the inherent reactivity of the pyrrolopyridine core and the directing effects of the bromine atoms, offering a rich area for mechanistic studies. uni-muenchen.de

Furthermore, this compound has proven to be a valuable chemical probe for exploring biological pathways. In a notable study, the compound was identified from a chemical library as a modulator of the circadian clock in Arabidopsis thaliana. oup.comscite.ai The research demonstrated that this compound lengthens the circadian period by inhibiting the activity of casein kinase 1 (CK1). oup.com A preliminary structure-activity relationship analysis within this study underscored the importance of the specific dibromo substitution pattern.

| Compound | Effect on Circadian Period Length | Key Structural Feature |

|---|---|---|

| This compound | Significant Lengthening | Bromine at C3 and C4 |

| 3-Bromo-7-azaindole | Weak Lengthening | Bromine at C3 only |

| 4-Bromo-7-azaindole | No Obvious Effect | Bromine at C4 only |

| 7-Azaindole (unsubstituted) | No Obvious Effect | Unsubstituted core |

As the data indicates, both bromine atoms are crucial for the observed biological activity, a finding that would be difficult to predict without synthesizing and testing this specific molecule. oup.com This highlights the role of this compound not just as a synthetic intermediate but as a critical tool for chemical biology, enabling the dissection of complex biological processes and the identification of new therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHGADLNTUOUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646879 | |

| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-33-9 | |

| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dibromo 7 Azaindole and Its Precursors

Direct Bromination Approaches to 7-Azaindole (B17877) Scaffolds

Direct bromination of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a primary method for introducing bromine atoms. The inherent electronic properties of the bicyclic system, however, mean that these reactions are highly regioselective, typically favoring substitution at the C3 position of the electron-rich pyrrole (B145914) ring. nih.govresearchgate.net

Regioselective Bromination of 7-Azaindole Systems

The pyrrole moiety of the 7-azaindole system is significantly more susceptible to electrophilic aromatic substitution than the pyridine (B92270) ring. Consequently, direct bromination overwhelmingly yields 3-bromo-7-azaindole as the major product. A mild and efficient synthesis for various 3-brominated azaindoles has been developed through this regioselective halogenation. researchgate.net Achieving substitution at other positions, such as C4, C5, or C6, through direct electrophilic attack on the parent scaffold is challenging and generally requires multi-step strategies involving pre-functionalized substrates or directing groups. acs.orgnih.gov

Utilization of Brominating Reagents (e.g., Copper(II) Bromide, N-Bromosuccinimide)

A variety of brominating agents have been employed to functionalize 7-azaindole scaffolds, with Copper(II) bromide (CuBr₂) and N-Bromosuccinimide (NBS) being prominent examples.

Copper(II) Bromide (CuBr₂): This reagent has proven effective for the high-yield, regioselective synthesis of 3-brominated azaindoles. researchgate.net The reaction is practical and proceeds under mild conditions. researchgate.net CuBr₂ is used as a brominating agent in organic synthesis, often in a heterogeneous system with solvents like chloroform-ethyl acetate (B1210297), which can selectively brominate ketones at the alpha position. mdma.chwikipedia.org Its application to azaindoles provides a clean and direct route to the 3-bromo derivative. researchgate.net

N-Bromosuccinimide (NBS): NBS is a widely used reagent for regioselective brominations of aromatic compounds. nih.govnih.gov It serves as a mild source of bromine and can be used for electrophilic aromatic bromination, often with high selectivity. nih.govresearchgate.net For activated aromatic systems like 7-azaindole, NBS effectively introduces a bromine atom at the C3 position. The reaction conditions can be tuned to optimize yield and minimize side products. nih.gov

| Brominating Reagent | Typical Position of Bromination | Key Advantages | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | C3 | High yield, mild conditions, high regioselectivity | researchgate.net |

| N-Bromosuccinimide (NBS) | C3 | Mild bromine source, good for regioselective reactions | nih.gov |

Influence of Reaction Conditions on Regioselectivity (e.g., Temperature, Solvent)

Reaction conditions play a critical role in controlling the outcome of bromination reactions. For the synthesis of 3-brominated azaindoles using Copper(II) bromide, the transformation is typically achieved in acetonitrile (B52724) at room temperature. researchgate.net The choice of solvent is crucial; for instance, CuBr₂ in a chloroform-ethyl acetate mixture is effective for brominating ketones. mdma.ch For NBS brominations, solvents such as carbon tetrachloride or acetonitrile are common, and the reaction can proceed at ambient temperature, sometimes facilitated by an acid promoter or UV irradiation for other types of substrates. nih.govresearchgate.net Temperature control is essential to prevent over-bromination and the formation of undesired isomers.

Multi-Step Synthesis of 3,4-Dibromo-7-azaindole

The synthesis of this compound cannot be achieved by direct bromination of the parent 7-azaindole due to the strong directing effect of the pyrrole nitrogen to the C3 position. Therefore, a multi-step, strategic approach is required to introduce bromine atoms regioselectively at both the C3 and C4 positions.

Strategic Introduction of Bromine Atoms at C3 and C4 Positions

A plausible synthetic route to this compound involves a sequence of reactions that first functionalizes the C4 position of the pyridine ring, followed by the more facile bromination at the C3 position. One effective strategy begins with the N-oxidation of the pyridine nitrogen in the 7-azaindole core.

Step 1: Synthesis of 4-Bromo-7-azaindole This intermediate can be prepared from 7-azaindole via its N-oxide. The 7-azaindole is first oxidized, typically with an agent like hydrogen peroxide, to form N-oxide-7-azaindole. google.com This N-oxide intermediate can then undergo reaction with a halogenating agent such as phosphorus oxybromide (POBr₃) to introduce a bromine atom at the C4 position, yielding 4-bromo-7-azaindole. google.com This method provides a reliable way to functionalize the otherwise unreactive C4 position.

Step 2: Bromination of 4-Bromo-7-azaindole With the C4 position successfully brominated, the resulting 4-bromo-7-azaindole can be subjected to a second bromination reaction. The C3 position remains the most activated site for electrophilic substitution. Treatment of 4-bromo-7-azaindole with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂), would selectively introduce a second bromine atom at the C3 position to yield the target compound, this compound.

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1a | N-Oxidation | 7-Azaindole, Hydrogen Peroxide | N-oxide-7-azaindole | google.com |

| 1b | C4-Bromination | N-oxide-7-azaindole, POBr₃ | 4-Bromo-7-azaindole | google.com |

| 2 | C3-Bromination | 4-Bromo-7-azaindole, NBS or CuBr₂ | This compound | researchgate.netnih.gov |

This strategic sequence leverages the distinct reactivity of the 7-azaindole N-oxide to achieve the initial C4-bromination, followed by a standard electrophilic substitution to complete the synthesis of the 3,4-dibrominated target molecule.

Precursor Synthesis and Functional Group Transformations

The construction of the 7-azaindole skeleton is a critical first step, which can be achieved through various strategies, primarily by forming the pyrrole ring onto a pre-existing pyridine or by annulating the pyridine ring onto a pyrrole precursor. rsc.org

A predominant method for constructing the 7-azaindole ring system involves the annulation of a pyrrole ring onto a suitably substituted pyridine precursor. researchgate.net This approach leverages the wide availability of functionalized pyridines.

One common strategy begins with 2-aminopyridine (B139424) derivatives. For instance, a modified Madelung-type synthesis can be employed, starting from substituted 2-aminopyridines. researchgate.net Another significant route is the Fischer indole (B1671886) synthesis, adapted for the azaindole framework, though its scope can be limited compared to its application in standard indole synthesis. researchgate.net

More contemporary methods utilize transition metal-catalyzed reactions. A palladium(0)-catalyzed heteroannulation of a triethylsilyl alkyne with an ortho-aminoiodopyridine derivative provides a convergent route to the 7-azaindole core. researchgate.net Additionally, a one-pot synthesis from commercially available aminopyridines has been developed, offering an efficient pathway to various substituted 4-, 6-, and 7-azaindoles. researchgate.net The reaction of N-phenylsulfonyl 3-formyl 7-azaindole with β-keto esters in the presence of ammonium (B1175870) acetate can lead to substituted pyridines, demonstrating the versatility of pyridine-based precursors in accessing complex heterocyclic systems. nih.gov

Table 1: Selected Synthetic Routes to 7-Azaindole from Pyridine Precursors

| Starting Material | Key Transformation | Type of Synthesis | Reference |

|---|---|---|---|

| 2-Aminopyridine Derivatives | Cyclization of amides | Modified Madelung | researchgate.net |

| Chloroamino-N-heterocycles | Suzuki-Miyaura coupling followed by cyclization | Two-step route | researchgate.net |

| Ortho-aminoiodopyridine | Palladium(0)-catalyzed heteroannulation | Convergent route | researchgate.net |

Building the pyridine ring onto an existing pyrrole nucleus represents an alternative and powerful approach to the 7-azaindole scaffold. uni-rostock.de These methods are valuable as they utilize the diverse chemistry of the pyrrole ring. uni-rostock.de

One strategy involves the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization to form the pyridine portion of the azaindole. uni-rostock.de Another approach is the [3+3] addition of an amino derivative of an electron-rich pyrrole (such as 2- or 3-aminopyrroles) with a three-carbon synthon containing two electrophilic centers. uni-rostock.de Examples of such synthons include 1,1,3,3-tetramethoxypropane (B13500) and ethoxymethylenemalonic ester. uni-rostock.de Furthermore, benzoylacetonitrile (B15868) has been shown to undergo pyridine ring annulation with aromatic aldehydes and 5-aminopyrroles, leading to highly substituted 7-azaindoles in moderate to good yields. uni-rostock.de

Table 2: Examples of Pyrrole Annulation Strategies for 7-Azaindole Synthesis

| Pyrrole Precursor | Reagent/Synthon | Key Reaction Type | Reference |

|---|---|---|---|

| 3-Cyano-2-aminopyrroles | β-Dicarbonyl compounds | Condensation/Reductive Cyclization | uni-rostock.de |

| 2- or 3-Aminopyrroles | 1,1,3,3-Tetramethoxypropane | [3+3] Addition | uni-rostock.de |

Ortho-Metalation and Directed Metalation Group (DMG) Strategies for Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate that can be trapped by an electrophile, such as a bromine source, to introduce a bromine atom with high regioselectivity. wikipedia.org

For the 7-azaindole system, a DMG can be installed on the ring to direct bromination to a specific site. The effectiveness of a DMG is based on its ability to chelate the lithium cation, thereby increasing the kinetic acidity of the nearby C-H bond. organic-chemistry.orgbaranlab.org Common DMGs include amides, carbamates, and tertiary amines. wikipedia.org

A notable strategy for the functionalization of 7-azaindole involves the "DMG dance," where a carbamoyl (B1232498) group is used as a migratory DMG. nih.gov The N7-carbamoyl azaindole undergoes regioselective metalation and quenching with an electrophile to furnish C6-substituted derivatives. Subsequently, a catalytic amount of a reagent like ClCONR2 can promote the migration or "dance" of the carbamoyl group from the N7 to the N1 position. A second DoM/electrophile quench sequence can then be performed to functionalize the C2 position, allowing for multiple, controlled functionalization events on the azaindole scaffold. nih.gov This principle could be adapted for sequential bromination at different positions.

Control of Regioselectivity in Dibromination Processes

Achieving the specific 3,4-dibromo substitution pattern on the 7-azaindole core requires precise control over the regioselectivity of the bromination reactions. The electronic nature of the 7-azaindole ring makes the C3 position of the pyrrole ring particularly susceptible to electrophilic attack. However, introducing a second bromine atom at the C4 position of the pyridine ring is more challenging and often requires multi-step strategies.

A reported practical and highly regiocontrolled route was developed to synthesize 5-bromo-4-chloro-3-nitro-7-azaindole from the parent 7-azaindole. acs.org This process highlights a key strategy: the introduction of directing or activating/deactivating groups to control the position of subsequent halogenation. The synthesis involved nitration and chlorination prior to a highly regioselective bromination at the C5 position. acs.org This demonstrates that the existing substitution pattern on the ring is crucial for directing further functionalization. acs.org

To achieve 3,4-dibromination, a plausible strategy would involve:

Initial C3-Bromination: Direct bromination of 7-azaindole, often using a mild brominating agent like N-bromosuccinimide (NBS), typically yields 3-bromo-7-azaindole due to the electron-rich nature of the pyrrole ring.

Functionalization and Directed C4-Bromination: Introduction of a directing group or modification of the electronic properties of the pyridine ring would be necessary to facilitate bromination at the C4 position. This could involve strategies like N-oxidation of the pyridine nitrogen or the use of DoM as described previously.

The control of regioselectivity is often dependent on the reaction conditions, including the choice of solvent and brominating agent. rsc.org

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations with high efficiency and selectivity. For the synthesis of halogenated azaindoles, palladium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Reactions for C-Br Bond Formation

While direct bromination using electrophilic bromine sources is the most common method for forming C-Br bonds, palladium catalysis offers alternative pathways. However, palladium-catalyzed C-Br bond formation is less common than its extensive use in cross-coupling reactions to form C-C, C-N, C-O, or C-P bonds starting from an aryl bromide. beilstein-journals.orgorganic-chemistry.orgatlanchimpharma.com

The primary application of palladium catalysis in the context of bromo-azaindoles is in cross-coupling reactions where the C-Br bond is a reactive handle. For example, simple and efficient procedures for the palladium-catalyzed cross-coupling of N-substituted 4-bromo-7-azaindole with amides, amines, amino acid esters, and phenols have been developed. beilstein-journals.orgnih.gov These reactions typically use palladium precursors like Pd(OAc)2 or Pd2(dba)3 in combination with specific ligands such as Xantphos. beilstein-journals.orgnih.gov

Table 3: Typical Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-azaindole

| Coupling Partner | Product Bond | Catalyst/Ligand | Base | Reference |

|---|---|---|---|---|

| Amides, Amines | C-N | Pd(OAc)2 / Xantphos | Cs2CO3 | beilstein-journals.orgnih.gov |

These well-established coupling methods underscore the synthetic utility of bromo-azaindoles as key intermediates. eurekaselect.comresearchgate.net The synthesis of the this compound precursor itself would likely rely on classical bromination methods, after which palladium catalysis would be employed to further elaborate the molecule by selectively coupling at the C3 or C4 positions. The differential reactivity of the C3-Br versus the C4-Br bond could potentially allow for selective, sequential cross-coupling reactions.

Copper-Catalyzed Methodologies

Copper(II) bromide (CuBr₂) has been established as an effective reagent for the regioselective bromination of the pyrrole ring in azaindoles and diazaindoles. This method provides a mild and efficient route to synthesize 3-bromo-7-azaindole, a key precursor for more complex derivatives.

The reaction is typically performed at room temperature in a solvent such as acetonitrile. The use of CuBr₂ allows for the direct and selective introduction of a bromine atom at the C3 position of the 7-azaindole core. This transformation is practical and high-yielding, avoiding the harsh conditions or less selective reagents sometimes associated with other electrophilic bromination methods. researchgate.net The C3 position is the most electron-rich and thus the most susceptible to electrophilic attack, which drives the high regioselectivity observed in this copper-mediated reaction. researchgate.net While this method is highly effective for monobromination at the C3 position, the synthesis of this compound would require a subsequent halogenation step targeting the C4 position, which is significantly less reactive.

Table 1: Copper-Catalyzed C3-Bromination of 7-Azaindole

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

Transition-Metal-Free Approaches for Halogenated Azaindoles

The direct halogenation of the 7-azaindole ring system without the use of transition metals is a common and practical approach, typically proceeding via an electrophilic aromatic substitution mechanism. The regioselectivity of these reactions is highly dependent on the directing effects of the substituents already present on the bicyclic core.

For an unsubstituted 7-azaindole, electrophilic attack occurs preferentially at the C3 position of the electron-rich pyrrole ring. However, the synthesis of specifically substituted analogues like this compound requires a multi-step approach where the electronic properties of the ring are modulated to direct halogenation to the desired positions.

A notable example is the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, which involves several transition-metal-free steps. acs.orgresearchgate.net In this process, a pre-existing 4-chloro-3-nitro-7-azaindole intermediate is subjected to bromination. The presence of the deactivating nitro group at C3 and the chloro group at C4 directs the incoming electrophile (bromine) to the C5 position of the pyridine ring. acs.org This demonstrates the critical principle that achieving specific halogenation patterns, such as at the C4 position, often necessitates the presence of other directing groups.

Common reagents for such transition-metal-free brominations include N-Bromosuccinimide (NBS), which serves as a convenient and solid source of electrophilic bromine. nih.govresearchgate.net The reaction conditions can be tuned, for instance by using a suitable solvent like DMF at elevated temperatures, to achieve the desired transformation. nih.gov Computational studies on related heterocyclic systems like indazoles have been used to estimate the reactivity of different positions on the ring, confirming that positions activated by electron-donating groups and not sterically hindered are most susceptible to electrophilic attack by reagents like NBS. nih.gov

Table 2: Example of Regioselective Transition-Metal-Free Bromination

| Substrate | Reagent | Solvent | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-nitro-7-azaindole | Bromine | Not specified | Electronic directing effects | 5-Bromo-4-chloro-3-nitro-7-azaindole | acs.orgresearchgate.net |

Chemoenzymatic and Biocatalytic Routes for Functionalization

Biocatalytic halogenation presents an environmentally benign alternative to traditional chemical methods, offering excellent catalyst-controlled selectivity under mild, aqueous conditions. nih.gov Flavin-dependent halogenase enzymes, in particular, have been investigated for the functionalization of indole and azaindole scaffolds. nih.gov

Research utilizing a thermostable variant of the halogenase RebH (RebH 3-LSR) has demonstrated the efficient and regioselective bromination of various azaindoles. The enzymatic reaction is typically carried out at ambient temperatures in a buffered aqueous solution, using sodium bromide as the bromine source. nih.gov

A key finding of these biocatalytic studies is the high regioselectivity for the C3 position of the azaindole ring. nih.gov NMR analysis of the reaction products consistently identifies the C3 position as the site of halogenation. This selectivity is attributed to the enzyme's active site, which binds the substrate and facilitates electrophilic aromatic substitution at the most electron-rich position of the pyrrole ring. nih.gov Notably, in these enzymatic reactions, the formation of di- or tri-halogenated products was not observed, highlighting the precise control exerted by the biocatalyst. nih.gov

While this method is highly effective for producing 3-bromo-7-azaindole, it does not provide a direct route to this compound. The enzyme's specificity for monobromination at C3 suggests that biocatalytic approaches for achieving C4 bromination would require significant enzyme engineering to alter the inherent regioselectivity.

Table 3: Biocatalytic Bromination of Azaindole Derivatives

| Substrate | Enzyme | Bromine Source | Key Finding | Product | Reference |

|---|---|---|---|---|---|

| 7-Azaindole | RebH variant 3-LSR | NaBr | Highly regioselective for C3 | 3-Bromo-7-azaindole | nih.gov |

| 6-Azaindole | RebH variant 3-LSR | NaBr | Monobromination at C3 | 3-Bromo-6-azaindole | nih.gov |

Reactivity and Functionalization of 3,4 Dibromo 7 Azaindole

Cross-Coupling Reactions at the Brominated Positions (C3 and C4)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the 7-azaindole (B17877) core. For 3,4-dibromo-7-azaindole, the two bromine atoms offer handles for sequential or double functionalization, with selectivity often being governed by the reaction conditions and the catalytic system employed.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used methods for C-C bond formation. Its application to this compound allows for the introduction of aryl and heteroaryl groups.

The arylation of this compound can be controlled to achieve either mono- or diarylation. Based on the electronic properties of similar heterocyclic systems, the C4-bromide is expected to be more reactive towards oxidative addition to a Pd(0) catalyst than the C3-bromide. This inherent difference in reactivity allows for selective mono-arylation at the C4 position under carefully controlled conditions, such as using a stoichiometric amount of the boronic acid at lower temperatures.

Subsequent arylation at the C3 position can be achieved by subjecting the isolated 3-bromo-4-aryl-7-azaindole intermediate to a second Suzuki-Miyaura coupling, often requiring more forcing conditions (higher temperature, stronger base, or a more active catalyst). Alternatively, diarylation can be performed in a single step by using an excess of the boronic acid and more vigorous conditions. This stepwise and controlled functionalization is critical for building molecular complexity and generating diverse libraries of compounds for drug discovery.

| Entry | R-B(OH)₂ | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Phenylboronic acid (1.1 eq) | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 80 | 4-Phenyl-3-bromo-7-azaindole | 75 |

| 2 | 4-Methoxyphenylboronic acid (1.1 eq) | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene | 90 | 4-(4-Methoxyphenyl)-3-bromo-7-azaindole | 72 |

| 3 | Pyridin-3-ylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 100 | 4-(Pyridin-3-yl)-3-bromo-7-azaindole | 68 |

| 4 | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | 3,4-Diphenyl-7-azaindole | 85 |

Note: The data in this table is hypothetical and based on typical conditions for Suzuki-Miyaura reactions on related halo-heterocycles.

The success of Suzuki-Miyaura couplings on heteroaryl bromides like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov Standard palladium precursors such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.

The selection of the phosphine (B1218219) ligand is often critical for achieving high efficiency and selectivity. researchgate.net For challenging substrates like electron-rich heteroaryl bromides, simple ligands such as triphenylphosphine (B44618) (PPh₃) may be insufficient. More effective catalysts are often generated in situ with bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) like SPhos and XPhos. These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species, leading to higher yields and faster reaction times. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF, toluene) must also be optimized to ensure efficient transmetalation and prevent catalyst deactivation or substrate degradation. nih.gov

The Sonogashira reaction provides a direct method for the formation of a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is invaluable for introducing alkynyl moieties onto the 7-azaindole core.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound can be performed with regioselectivity. The greater electrophilicity of the C4 position generally directs the initial alkynylation to this site. libretexts.org Standard Sonogashira conditions involve a palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a copper(I) iodide (CuI) co-catalyst and an amine base (e.g., triethylamine (B128534) or diisopropylamine). nrochemistry.com

Controlling the stoichiometry of the alkyne and reaction temperature allows for the selective synthesis of 4-alkynyl-3-bromo-7-azaindole. This intermediate can then be used in a subsequent coupling reaction, either another Sonogashira coupling to install a different alkyne at C3 or a different type of cross-coupling reaction entirely. Catalyst-controlled regioselectivity, where the choice of ligand dictates the site of reaction, has been observed in dihalo-heterocycles and could potentially be applied to switch the selectivity from C4 to C3. rsc.org

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylacetylene (1.2 eq) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 4-(Phenylethynyl)-3-bromo-7-azaindole | 82 |

| 2 | Trimethylsilylacetylene (1.2 eq) | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | DMF | 70 | 4-((Trimethylsilyl)ethynyl)-3-bromo-7-azaindole | 78 |

| 3 | Propargyl alcohol (1.2 eq) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile (B52724) | 50 | 3-(4-Ethynyl-3-bromo-7-azaindol-1-yl)propan-1-ol | 70 |

| 4 | Phenylacetylene (2.5 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 100 | 3,4-Bis(phenylethynyl)-7-azaindole | 75 |

Note: The data in this table is hypothetical and based on typical conditions for Sonogashira reactions on related halo-heterocycles.

The products of Sonogashira couplings can be valuable intermediates for cascade reactions, where multiple bonds are formed in a single operation. For this compound, a selective Sonogashira coupling could be the first step in a sequence leading to complex, fused-ring systems. researchgate.net

For example, a selective mono-alkynylation at the C4 position with an alkyne bearing a tethered nucleophile (e.g., an amino or hydroxyl group) could set the stage for a subsequent intramolecular cyclization. Upon activation, this nucleophile could attack the C3 position, displacing the bromide in an intramolecular Heck or Buchwald-Hartwig type reaction to form a new five- or six-membered ring fused to the 7-azaindole core. Such cascade processes are highly efficient for rapidly increasing molecular complexity from a simple starting material. nih.gov

Sonogashira Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. nih.gov The 7-azaindole nucleus, containing an electron-deficient pyridine (B92270) ring, is amenable to such transformations, particularly at positions analogous to those on pyridine itself.

In this compound, the bromine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This makes it susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. In contrast, the bromine atom at the C3 position, located on the electron-rich pyrrole (B145914) ring, is generally unreactive under typical SNAr conditions.

Studies on related 4-halo-7-azaindoles confirm this reactivity pattern. For example, 4-chloro-7-azaindole (B22810) derivatives have been shown to react with secondary amines under thermal or microwave conditions to yield the corresponding 4-amino-7-azaindole products. atlanchimpharma.com Such reactions can sometimes be challenging and may require forcing conditions, such as high temperatures, and may fail in conventional organic solvents, necessitating solvent-free approaches. atlanchimpharma.com

The regioselectivity of nucleophilic attack on this compound is dictated by the electronic properties of the bicyclic system. The pyridine ring withdraws electron density, making the C4 position electrophilic and thus the primary site for nucleophilic attack. The stability of the intermediate Meisenheimer complex, which is better stabilized when the negative charge is delocalized onto the pyridine nitrogen, further favors substitution at C4.

Therefore, the reaction of this compound with a nucleophile is expected to selectively yield the 4-substituted-3-bromo-7-azaindole derivative. This predictable regioselectivity is highly valuable in synthetic strategies, as it allows for a stepwise functionalization of the molecule. For instance, an SNAr reaction can be performed first to introduce a substituent at C4, followed by a palladium-catalyzed cross-coupling reaction at the remaining C3-bromo position.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov These methods generate organometallic intermediates that can be trapped with various electrophiles.

For the 7-azaindole scaffold, lithiation can be directed by various groups on the ring. nih.gov However, in the case of this compound, halogen-metal exchange is a more direct route for generating a reactive organometallic species. This reaction typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures.

The regioselectivity of the halogen-metal exchange is influenced by the electronic environment of the bromine atoms. The C3-Br on the electron-rich pyrrole ring is generally more susceptible to exchange than the C4-Br on the electron-deficient pyridine ring. Therefore, treatment of this compound with one equivalent of an organolithium reagent would likely lead to the selective formation of the 3-lithio-4-bromo-7-azaindole intermediate. This species can then be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the C3 position. This orthogonal reactivity compared to palladium-catalyzed couplings and SNAr reactions provides another strategic avenue for the selective elaboration of the this compound core.

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a powerful and widely utilized method for the transformation of aryl and heteroaryl halides into the corresponding organolithium species, which can then be trapped with various electrophiles. In the context of dihalogenated heterocycles like this compound, the regioselectivity of the exchange is a critical consideration. The relative reactivity of the bromine atoms at the C3 and C4 positions is influenced by several factors, including the electronic environment and the potential for chelation or directed ortho-metalation effects.

While direct experimental studies on the selective halogen-lithium exchange of this compound are not extensively reported in the literature, principles derived from related systems can provide valuable insights. Generally, the bromine atom at the more electron-deficient position or the one more sterically accessible is more prone to exchange. In the 7-azaindole ring system, the pyridine ring is electron-deficient compared to the pyrrole ring. This would suggest that the C4-bromo substituent might be more reactive towards lithium-halogen exchange.

Furthermore, the regioselectivity can be controlled by the choice of the organolithium reagent and the reaction conditions. For instance, the use of n-butyllithium (n-BuLi) at low temperatures is a common practice. The presence of directing groups on the nitrogen atom of the pyrrole ring can also influence the site of lithiation.

A study on the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related nitrogen-containing heterocyclic system, demonstrated that directed lithiation at C-6 was achievable, highlighting the importance of protecting groups and additives in controlling regioselectivity nih.gov. In the case of dibromo-substituted aromatic compounds, selective bromine-metal exchange has been achieved by using a combination of i-PrMgCl and n-BuLi, where chelation effects can play a significant role in directing the exchange to a specific halogen atom researchgate.net.

The table below summarizes plausible outcomes of the halogen-lithium exchange on this compound based on general principles, though specific experimental validation is required.

| Position of Exchange | Plausible Organolithium Intermediate | Subsequent Functionalization Product (with electrophile E+) |

| C4 | 3-Bromo-4-lithio-7-azaindole | 3-Bromo-4-substituted-7-azaindole |

| C3 | 4-Bromo-3-lithio-7-azaindole | 4-Bromo-3-substituted-7-azaindole |

Generation of Organometallic Intermediates

The successful halogen-lithium exchange on this compound directly leads to the formation of highly reactive organolithium intermediates. These species are powerful nucleophiles that can react with a wide range of electrophiles to introduce new functional groups onto the 7-azaindole core. The generation of a lithiated species at either the C3 or C4 position opens up synthetic pathways to a variety of derivatives that would be difficult to access through other means.

Beyond organolithium compounds, other organometallic intermediates can be generated from this compound, typically through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings can be employed to form new carbon-carbon bonds at the C3 and C4 positions. These reactions proceed via the formation of organopalladium intermediates. The selective reaction at one of the bromine atoms can often be achieved by carefully controlling the reaction conditions, ligands, and the nature of the organometallic coupling partner.

The synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile (B105546) mediated by lithium diisopropylamide (LDA) involves the formation of a benzyllithium (B8763671) intermediate, showcasing the in-situ generation and reaction of organolithium species in the synthesis of the 7-azaindole core itself nih.govnih.gov. While this example does not start from a halogenated azaindole, it underscores the utility of organometallic intermediates in this chemical space.

The following table illustrates the potential organometallic intermediates that could be generated from this compound and their subsequent transformations.

| Type of Organometallic Intermediate | Method of Generation | Potential Subsequent Reaction |

| Organolithium | Halogen-lithium exchange | Reaction with electrophiles (e.g., aldehydes, ketones, CO2) |

| Organoboron (e.g., boronic ester) | Miyaura borylation | Suzuki cross-coupling |

| Organotin | Stille coupling | Stille cross-coupling |

| Organozinc | Negishi coupling | Negishi cross-coupling |

C–H Activation Strategies for Remote Functionalization

Direct C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. In the context of this compound, C–H activation offers the potential for remote functionalization, targeting the C–H bonds on both the pyridine and pyrrole rings that are not substituted with bromine atoms. The regioselectivity of such reactions is typically controlled by the intrinsic reactivity of the C–H bonds or, more commonly, through the use of directing groups.

While specific studies on the remote C–H functionalization of this compound are limited, research on the broader class of indoles and azaindoles provides a framework for predicting potential outcomes. The C2, C5, and C6 positions of the 7-azaindole nucleus are potential sites for C–H functionalization. Directing groups installed at the N1 or N7 positions can steer the reaction to a specific C–H bond.

Regioselective C–H Functionalization Adjacent to Bromine Substituents

The electronic and steric effects of the bromine atoms at the C3 and C4 positions can influence the regioselectivity of C–H activation at adjacent positions. The electron-withdrawing nature of the bromine atoms can deactivate the ring towards electrophilic C–H activation. Conversely, they can also serve as steric determinants, favoring functionalization at less hindered positions.

A study on the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles demonstrated that various 4-substituted 7-azaindoles, including 4-bromo derivatives, could be functionalized at the C3 position. nih.gov This suggests that the presence of a halogen at the C4 position is compatible with functionalization at the adjacent C3 position, although in this case, the C3 position was not a C-H bond.

The directing effect of a substituent is a key factor in achieving regioselectivity. For instance, the regioselective functionalization of 7-azaindole has been achieved by employing a directed metalation-group migration strategy, allowing for functionalization at the C2 and C6 positions nih.govnih.gov. While not directly involving C-H activation adjacent to a bromine atom, this highlights the power of directing groups in overcoming the intrinsic reactivity of the azaindole core.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. The incorporation of a functionalized building block like this compound into such reactions would provide rapid access to a diverse range of complex azaindole derivatives.

While the literature describes numerous cascade and multicomponent reactions for the synthesis of the 7-azaindole core itself acs.orgnih.govresearchgate.net, examples that utilize pre-functionalized azaindoles like the 3,4-dibromo derivative as a starting component are less common. However, the reactivity of the bromine atoms in cross-coupling reactions and the potential for C-H activation or nucleophilic attack at other positions on the ring suggest that this compound could be a valuable substrate for such transformations.

One-Pot Transformations for Complex Azaindole Derivatives

One-pot transformations, which encompass cascade and multicomponent reactions, are particularly attractive for the synthesis of libraries of compounds for drug discovery. A one-pot, three-component synthesis of 7-azaindole derivatives has been developed starting from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds acs.orgnih.govresearchgate.net. This demonstrates the feasibility of constructing the 7-azaindole framework in a multicomponent fashion.

A palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the synthesis of substituted azaindoles, showcasing a cascade approach to the core structure mdpi.com.

For this compound, a hypothetical one-pot transformation could involve the sequential and selective functionalization of the two bromine atoms. For example, a Suzuki coupling at the more reactive bromine position, followed by a Sonogashira coupling at the other position, all performed in a single reaction vessel by careful control of catalysts and conditions, would lead to highly functionalized and complex azaindole derivatives. The development of such one-pot procedures starting from this compound remains an area with significant potential for future research.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the A3-coupling reactions of this compound. Research databases and chemical literature searches did not yield any studies detailing the use of this particular compound in three-component coupling reactions with an aldehyde and an alkyne to form propargylamine (B41283) derivatives.

The A3-coupling reaction is a powerful tool in organic synthesis for the creation of propargylamines, which are valuable precursors for various nitrogen-containing heterocycles. While the reactivity of 7-azaindole and its derivatives has been explored in various other coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings for C-C, C-N, and C-O bond formation, its application in A3-coupling reactions, particularly for the di-brominated substrate, remains undocumented in the reviewed literature.

Further research is required to investigate the feasibility and outcomes of A3-coupling reactions involving this compound. Such studies would be valuable in expanding the synthetic utility of this halogenated azaindole scaffold and providing new routes to complex heterocyclic systems.

Derivatization and Scaffold Modification of 3,4 Dibromo 7 Azaindole

Synthesis of Libraries of Functionalized 7-Azaindole (B17877) Analogs

The generation of compound libraries from a common scaffold is a cornerstone of modern drug discovery. The dibrominated nature of 3,4-dibromo-7-azaindole, coupled with the reactivity of its nitrogen atoms, provides a rich platform for creating a diverse collection of analogs.

Diversification at Brominated Positions (C3, C4)

The bromine atoms at the C3 and C4 positions of the 7-azaindole ring are prime handles for introducing molecular diversity through various cross-coupling reactions. The differential reactivity of these positions can often be exploited to achieve selective functionalization. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in this context.

For instance, selective Suzuki-Miyaura coupling reactions can be performed to introduce aryl or heteroaryl groups at either the C3 or C4 position. The choice of catalyst, ligand, base, and reaction conditions dictates the regioselectivity of the substitution. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the appended aromatic systems.

| Reaction Type | Position | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | C4 | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-3-bromo-7-azaindole |

| Sonogashira | C3 | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4-bromo-7-azaindole |

| Buchwald-Hartwig | C4 | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-3-bromo-7-azaindole |

This table presents illustrative examples of selective functionalization at the C3 and C4 positions of the this compound core.

Modifications at N1 and the Pyridine (B92270) Nitrogen (N7)

The two nitrogen atoms in the 7-azaindole scaffold, the pyrrolic N1 and the pyridinic N7, offer additional sites for modification. The N1 position is readily functionalized through alkylation, arylation, or acylation reactions after deprotonation with a suitable base. These modifications can influence the molecule's solubility, metabolic stability, and binding interactions.

Protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be employed at the N1 position. This not only protects the nitrogen but can also activate the ring for certain reactions, facilitating nucleophilic aromatic substitution under mild conditions. researchgate.net

The pyridine nitrogen (N7) is generally less nucleophilic than N1 but can be modified, for example, through N-oxidation. The resulting N-oxides can then be used to direct further functionalization of the pyridine ring.

Introduction of Diverse Pharmacophores

Building upon the initial diversification, a wide range of pharmacophoric groups can be introduced onto the 7-azaindole skeleton to modulate its biological activity.

Attachment of Aromatic and Heteroaromatic Moieties

The introduction of aryl and heteroaryl groups is a common strategy to enhance binding affinity and selectivity for various protein targets. As mentioned, the Suzuki-Miyaura reaction is a powerful tool for this purpose. Starting with this compound, sequential or one-pot double Suzuki couplings can lead to the synthesis of 3,4-diaryl-7-azaindoles. The choice of boronic acids or esters allows for the introduction of a vast array of substituted aromatic and heteroaromatic rings, which are crucial components of many kinase inhibitors. nih.gov

| Starting Material | Reagent | Reaction | Product |

| This compound | Phenylboronic acid | Suzuki Coupling | 3-Bromo-4-phenyl-7-azaindole |

| 3-Bromo-4-phenyl-7-azaindole | 2-Pyridylboronic acid | Suzuki Coupling | 3-(2-Pyridyl)-4-phenyl-7-azaindole |

This table illustrates a sequential Suzuki coupling strategy for the synthesis of a diarylated 7-azaindole derivative.

Incorporation of Aliphatic and Cyclic Substituents

To explore different regions of chemical space and improve physicochemical properties, aliphatic and cyclic groups are often incorporated. This can be achieved through various synthetic methods. For example, Sonogashira coupling with an appropriate alkyne followed by reduction can yield alkyl-substituted 7-azaindoles. Additionally, N-alkylation at the pyrrole (B145914) nitrogen introduces simple alkyl or more complex cyclic aliphatic chains. These modifications can impact the molecule's lipophilicity and conformational flexibility.

Design and Synthesis of Polycyclic Systems Containing the 7-Azaindole Moiety

Expanding the 7-azaindole core into larger, polycyclic systems can lead to novel molecular architectures with unique biological profiles. This can be accomplished through intramolecular cyclization reactions of appropriately functionalized 7-azaindole precursors.

For example, a 7-azaindole bearing a reactive group at the C4 position and another on a substituent at the C3 position can undergo an intramolecular reaction to form a new ring fused to the original scaffold. Strategies such as intramolecular Heck reactions, Friedel-Crafts-type cyclizations, or ring-closing metathesis are employed to construct these complex polycyclic frameworks. nih.govsemanticscholar.org These rigidified structures can lock the molecule into a specific conformation, potentially increasing its potency and selectivity for a biological target.

Annulation Reactions to Form Fused Rings

Annulation reactions are a powerful strategy for constructing fused polycyclic compounds from simpler precursors. In the context of 7-azaindole, these reactions typically involve the formation of new rings fused to the existing bicyclic core. Metal-catalyzed C-H activation and subsequent annulation have emerged as an efficient and atom-economical approach to access complex π-conjugated 7-azaindole derivatives. rsc.orgresearchgate.net For instance, rhodium(III)-catalyzed N-directed ortho C-H activation allows for the coupling of 7-azaindoles with partners like alkenes, leading to the formation of new fused rings. rsc.org

Starting with this compound, the bromine atoms can serve as synthetic handles for annulation. These positions can be functionalized through cross-coupling reactions to introduce substituents that can then participate in intramolecular cyclizations. Alternatively, the C-H bonds adjacent to the ring nitrogen can be targeted for activation, followed by a reaction cascade that incorporates new atoms to form a fused ring. The specific regioselectivity of these reactions can be controlled by the choice of catalyst, directing group, and reaction conditions, enabling the synthesis of a diverse range of fused heterocyclic systems.

Tricyclic and Higher-Order Scaffolds

The synthesis of tricyclic and more complex scaffolds based on the 7-azaindole nucleus is a significant area of research, particularly in the development of protein kinase inhibitors. nih.gov The this compound derivative provides a strategic starting point for building these structures. The differential reactivity of the C3 and C4 bromine atoms can be exploited in sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, to introduce different molecular fragments. researchgate.net

These appended fragments can be designed to undergo subsequent intramolecular reactions to form a third ring. For example, a Suzuki-Miyaura cross-coupling could be followed by a Pictet-Spengler condensation to yield an eight-membered ring fused to the azaindole core. researchgate.net Similarly, a Sonogashira coupling can introduce an alkyne, which can then undergo a palladium-catalyzed Heck reaction to form a seven-membered fused ring. researchgate.net These multistep sequences allow for the controlled assembly of complex, three-dimensional structures from the planar this compound precursor. researchgate.net

Nitrogen-Walk Approach in Derivatization

The "nitrogen-walk" is a medicinal chemistry tactic used in lead identification and optimization. nih.gov This strategy involves the systematic relocation of a nitrogen atom within a heterocyclic scaffold. nih.govnih.gov By substituting a carbon-hydrogen (CH) group with a nitrogen atom at different positions in an aromatic or heteroaromatic ring, chemists can fine-tune the physicochemical and pharmacological properties of a molecule. nih.govnih.gov This approach has been successfully applied to the indole (B1671886) scaffold, leading to the four structural isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each possessing distinct properties. nih.gov

Exploring Isosteric Replacements to Modulate Properties

The nitrogen-walk is a form of isosteric replacement, where one atom or group is replaced by another with similar size and electronic configuration. The substitution of a CH group with a nitrogen atom is a classic bioisosteric replacement that can significantly alter a molecule's properties. nih.gov Introducing a nitrogen atom into the six-membered ring of the indole core to create azaindoles changes key physicochemical parameters such as the partition coefficient (LogP), total polar surface area (tPSA), and aqueous solubility (LogS). nih.gov

These modifications can improve a compound's drug-like characteristics. For example, the bioisosteric replacement of an indole ring with an azaindole moiety has been shown to substantially improve the physicochemical properties of cannabinoid receptor agonists. nih.gov The nitrogen atom can also influence the molecule's metabolic stability, as pyridine rings are generally more resistant to oxidative metabolism than benzene (B151609) rings. researchgate.net

| Isomer | IUPAC Name | LogP (Calculated) | tPSA (Calculated) | LogS (Calculated) |

| Indole | 1H-Indole | 2.14 | 15.79 | -2.44 |

| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | 1.11 | 28.71 | -1.41 |

| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 1.22 | 28.71 | -1.52 |

| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | 1.11 | 28.71 | -1.41 |

| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | 1.22 | 28.71 | -1.52 |

Note: Properties are calculated and serve for comparative purposes. Source: nih.gov

Impact of Nitrogen Position on Ligand-Receptor Interactions

The position of the nitrogen atom within the azaindole scaffold has a profound impact on how the molecule interacts with its biological target. nih.gov The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, introducing the potential for new, critical hydrogen bonding and electrostatic interactions with specific amino acid residues in a receptor's binding site. nih.gov

This alteration of ligand-receptor interactions can lead to significant changes in binding affinity and functional activity. nih.gov For instance, in the development of mu opioid receptor (MOR) ligands, applying the nitrogen-walk approach to an indole moiety resulted in novel azaindole-containing ligands that retained excellent binding affinity but exhibited a significant switch in functional activity. nih.gov In some cases, the 7-azaindole scaffold can form two hydrogen bonds with a kinase hinge region, whereas an analogous quinoline (B57606) scaffold forms only one, demonstrating the significant influence of nitrogen placement. nih.gov Conversely, in other contexts, such as for a class of CB1 allosteric modulators, the 7-azaindole was found not to be an optimal bioisostere for the indole ring, indicating that the effects of the nitrogen position are highly dependent on the specific molecular context and target protein. nih.gov

Computational and Mechanistic Investigations of 3,4 Dibromo 7 Azaindole Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating reaction mechanisms, determining the geometries of transition states, and calculating the energy barriers of chemical reactions involving heterocyclic compounds like 7-azaindoles.

Elucidation of Reaction Mechanisms in Bromination and Functionalization

While specific DFT studies detailing the precise mechanism for the synthesis of 3,4-Dibromo-7-azaindole are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on the functionalization of the parent 7-azaindole (B17877) scaffold. The 7-azaindole ring system consists of a π-sufficient pyrrole (B145914) ring fused to a π-deficient pyridine (B92270) ring, which influences its reactivity. Electrophilic substitution, such as bromination, preferentially occurs on the electron-rich pyrrole ring, typically at the C3 position.

DFT calculations are instrumental in mapping the potential energy surface of these reactions. For the bromination of 7-azaindole, a plausible mechanism involves the formation of a sigma complex (also known as an arenium ion) as an intermediate. DFT can model this electrophilic aromatic substitution by:

Calculating Electron Densities: Determining the electron density at various positions on the 7-azaindole ring to predict the most likely site for electrophilic attack. The C3 position is generally found to have the highest electron density.

Modeling Intermediates: Simulating the structure and stability of the sigma-complex intermediate formed when an electrophile (like Br+) attacks the ring.

Proposing Reaction Pathways: Investigating plausible reaction paths for functionalization, such as those in metal-catalyzed cross-coupling reactions, which are frequently used to modify the 7-azaindole core. rsc.orgresearchgate.net DFT and Time-Dependent DFT (TD-DFT) calculations can help rationalize reaction intermediates in such processes. nih.gov

For instance, in the synthesis of related halogenated azaindoles, DFT calculations have been used to support proposed mechanisms, such as the feasibility of cyclization reactions or the 1,5-sigmatropic shift of a chlorine atom in the formation of pyridopyridazines from aminopyridazinone derivatives. researchgate.net

Analysis of Transition States and Energy Barriers

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

DFT calculations are employed to locate the geometry of transition states and compute their energies. This involves:

Transition State Searching: Using algorithms to find the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculations: Confirming the identified structure as a true transition state by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier Calculation: Determining the activation energy, which provides insight into the feasibility and kinetics of the reaction.

In studies of related chloro-substituted 7-azaindole-3-carbaldehydes, DFT methods (like B3LYP-D3, PBE0-D3, and ωB97X-D) have been used to analyze the relative stability of different conformers (dimers), with calculated energy differences indicating the more stable forms. dntb.gov.ua Such computational approaches would be directly applicable to analyzing the stepwise bromination of 7-azaindole to first 3-bromo-7-azaindole and subsequently to this compound, allowing for a comparison of the energy barriers for bromination at the C3 versus the C4 position and explaining the regioselectivity of the reaction.

| Computational Method | Application in Reaction Analysis | Key Outputs |

| Density Functional Theory (DFT) | Elucidating reaction pathways for bromination and functionalization. | Electron density maps, optimized geometries of reactants, intermediates, and products. |

| Transition State Theory with DFT | Identifying the highest energy point along the reaction coordinate. | Geometry of transition states, calculated energy barriers (activation energy). |

| Frequency Analysis | Confirming the nature of stationary points on the potential energy surface. | Vibrational frequencies (one imaginary frequency for a transition state). |

Molecular Dynamics (MD) Simulations in Derivatization

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For derivatives of this compound, MD simulations offer a way to understand their dynamic behavior, conformational preferences, and interactions with biological targets like proteins.

Conformational Analysis of this compound and its Derivatives

The biological activity of a molecule is often linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds.

MD simulations can provide a detailed picture of the conformational landscape of this compound and its derivatives by:

Simulating Molecular Motion: Tracking the trajectory of each atom over time based on a force field that describes the intra- and intermolecular forces.

Identifying Stable Conformers: Analyzing the simulation to find low-energy, stable conformations that the molecule is likely to adopt.

Analyzing Flexibility: Determining the flexibility of different parts of the molecule, which can be crucial for binding to a target protein.

For example, DFT calculations on chloro-derivatives of 7-azaindole-3-carbaldehyde have shown how the orientation of the aldehyde group (cis vs. trans conformation) affects molecular stability. mdpi.com MD simulations would extend this static analysis to a dynamic system, revealing how different substituents on the this compound core influence its flexibility and preferred conformations in a solution or a biological environment.

Ligand-Protein Interaction Modeling for Advanced Derivatives

Many 7-azaindole derivatives are designed as inhibitors of specific proteins, particularly kinases. nih.govresearchgate.netpharmablock.com Understanding how these molecules bind to their targets is key to developing more potent and selective drugs. MD simulations, often used in conjunction with molecular docking, are essential for this purpose. nih.gov

The process typically involves:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand (the derivative) when bound to a protein target. This provides a static snapshot of the binding pose.

MD Simulation: The docked ligand-protein complex is then subjected to an MD simulation, typically in a simulated aqueous environment. This allows the complex to relax and reveals the dynamics of the interaction over time.

MD simulations provide critical insights into:

Binding Stability: By monitoring the root mean square deviation (RMSD) of the ligand and protein over the simulation, researchers can assess the stability of the binding pose. mdpi.com Stable binding is indicated by minimal fluctuations.

Key Interactions: The simulation can identify specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that are crucial for binding. nih.gov For instance, simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein showed stable hydrogen bonds between the 7-azaindole scaffold and key residues like ASP30 of the hACE2 receptor. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more accurate model of the interaction.

| Simulation Technique | Purpose | Key Metrics and Insights |

| Molecular Docking | Predicts the initial binding pose of a derivative in a protein's active site. | Binding score, orientation, initial contact points. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex over time. | RMSD (stability), hydrogen bond analysis, interaction energy, conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields.

A typical 3D-QSAR study involves:

Dataset Collection: A series of 7-azaindole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold, in this case, the this compound core.

Field Calculation: Steric and electrostatic fields (for CoMFA) or other similarity indices (for CoMSIA) are calculated around each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in the fields with the variations in biological activity.

Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of a separate test set of compounds.